molecular formula C20H29N5O B8467695 2-[2,4-Di(pyrrolidin-1-yl)-5,6,7,8-tetrahydro-9H-pyrimido[4,5-b]indol-9-yl]ethan-1-ol CAS No. 157014-39-6

2-[2,4-Di(pyrrolidin-1-yl)-5,6,7,8-tetrahydro-9H-pyrimido[4,5-b]indol-9-yl]ethan-1-ol

Cat. No.: B8467695
CAS No.: 157014-39-6
M. Wt: 355.5 g/mol
InChI Key: SQCGVLUYMJYAKN-UHFFFAOYSA-N
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Description

2-[2,4-Di(pyrrolidin-1-yl)-5,6,7,8-tetrahydro-9H-pyrimido[4,5-b]indol-9-yl]ethan-1-ol is a useful research compound. Its molecular formula is C20H29N5O and its molecular weight is 355.5 g/mol. The purity is usually 95%.
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Properties

CAS No.

157014-39-6

Molecular Formula

C20H29N5O

Molecular Weight

355.5 g/mol

IUPAC Name

2-(2,4-dipyrrolidin-1-yl-5,6,7,8-tetrahydropyrimido[4,5-b]indol-9-yl)ethanol

InChI

InChI=1S/C20H29N5O/c26-14-13-25-16-8-2-1-7-15(16)17-18(23-9-3-4-10-23)21-20(22-19(17)25)24-11-5-6-12-24/h26H,1-14H2

InChI Key

SQCGVLUYMJYAKN-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(N2CCO)N=C(N=C3N4CCCC4)N5CCCC5

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-[(2,6-di-(1-pyrrolidinyl)pyrimidin-4-yl)amino]ethanol (VI, Example1, 5.55 g), 2-bromocyclohexanone (3.54 g), N,N-diisopropylethylamine (2.65 g) and acetonitrile (60 mL) is heated at reflux for 44 hr. The reaction mixture is cooled to 20°-25° and concentrated under reduced pressure. The residue is partitioned between methylene chloride and aqueous sodium bicarbonate solution. The organic phase is dried over sodium sulfate, filtered, and concentrated. Chromatography (silica gel, 2.5% acetone/chloroform) gives the title compound, NMR (CDCl3) 7.64, 4.05, 3.91, 3.67, 3.55, 2.72, 2.56, 2.0-1.7 δ; MS (m/z) calc'd=355.2372, found=355.2368.
Quantity
5.55 g
Type
reactant
Reaction Step One
Quantity
3.54 g
Type
reactant
Reaction Step One
Quantity
2.65 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

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